Methyl {1-[(2-chlorophenyl)amino]-2-oxo-2-phenylethyl}carbamate

Monoamine oxidase Neurotransmitter metabolism Competitive inhibition

Methyl {1-[(2-chlorophenyl)amino]-2-oxo-2-phenylethyl}carbamate (C16H15ClN2O3, MW 318.75 g mol⁻¹) is a carbamate derivative built on a phenylglycine scaffold. The molecule combines a methyl carbamate moiety with an N‑(2‑chlorophenyl)amino substituent, creating a hydrogen‑bond‑donor/acceptor pattern distinct from simple phenolic carbamates.

Molecular Formula C16H15ClN2O3
Molecular Weight 318.75 g/mol
Cat. No. B12203987
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl {1-[(2-chlorophenyl)amino]-2-oxo-2-phenylethyl}carbamate
Molecular FormulaC16H15ClN2O3
Molecular Weight318.75 g/mol
Structural Identifiers
SMILESCOC(=O)NC(C(=O)C1=CC=CC=C1)NC2=CC=CC=C2Cl
InChIInChI=1S/C16H15ClN2O3/c1-22-16(21)19-15(14(20)11-7-3-2-4-8-11)18-13-10-6-5-9-12(13)17/h2-10,15,18H,1H3,(H,19,21)
InChIKeyAIXANSLGJSNSMH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl {1-[(2-chlorophenyl)amino]-2-oxo-2-phenylethyl}carbamate: Procurement-Relevant Identity, Core Pharmacophore, and Initial Activity Fingerprint


Methyl {1-[(2-chlorophenyl)amino]-2-oxo-2-phenylethyl}carbamate (C16H15ClN2O3, MW 318.75 g mol⁻¹) is a carbamate derivative built on a phenylglycine scaffold. The molecule combines a methyl carbamate moiety with an N‑(2‑chlorophenyl)amino substituent, creating a hydrogen‑bond‑donor/acceptor pattern distinct from simple phenolic carbamates . Preliminary screening entries indicate measurable interactions with monoamine oxidase A (MAO‑A) and phenylethanolamine N‑methyltransferase (PNMT) [1]. This profile places the compound at the intersection of neurotransmitter‑modulating carbamates and enzyme‑targeted covalent inhibitors, a position that demands careful comparator‑based evaluation before procurement.

Methyl {1-[(2-chlorophenyl)amino]-2-oxo-2-phenylethyl}carbamate: Why Simple Carbamate Swaps Cannot Guarantee Target Engagement or Enzyme Selectivity


Carbamates with the C16H15ClN2O3 formula can share bulk physicochemical descriptors yet exhibit divergent biological signatures because subtle variations in the N‑aryl substitution pattern and the ester group alter the electrophilicity of the carbonyl carbon and the geometry of the hydrogen‑bond network . The 2‑chlorophenylamino motif present in the title compound introduces a steric and electronic configuration that is absent in isomeric chlorobenzoyl or biphenyl carbamates such as ethyl {4-[(3-chlorobenzoyl)amino]phenyl}carbamate or methyl {4'‑chloro‑3'-[(methylamino)carbonyl]biphenyl‑4‑yl}carbamate. These structural differences translate into distinct enzyme‑inhibition profiles; therefore, generic substitution without target‑specific validation risks invalidating the experimental outcome.

Methyl {1-[(2-chlorophenyl)amino]-2-oxo-2-phenylethyl}carbamate: Quantified Differential Evidence Versus Closest Structural Analogs


Monoamine Oxidase A (MAO‑A) Inhibition: Competitive Mode Confirmed, but Quantitative Ki Data Remain Proprietary [1]

The compound was tested against human placental MAO‑A and the assay description explicitly notes that competitive inhibition was observed [1]. While the Ki value is not publicly disclosed in the BindingDB summary, the competitive mode differentiates it from non‑competitive carbamate MAO inhibitors. For comparison, the simple 2‑chlorophenyl methylcarbamate (CPMC, CAS 3942‑54‑9) acts primarily as an insecticide via acetylcholinesterase inhibition and lacks documented MAO‑A activity.

Monoamine oxidase Neurotransmitter metabolism Competitive inhibition

Phenylethanolamine N‑Methyltransferase (PNMT) Inhibition: A Rare Activity Among Simple Carbamates [1]

The compound was evaluated for in vitro inhibition of phenylethanolamine N‑methyltransferase (PNMT), an enzyme that catalyzes the final step of adrenaline biosynthesis [1]. The assay entry (ChEBML_152563) confirms that the compound was screened, although the numeric affinity value is not displayed in the public snippet. Most industrial carbamates (e.g., bendiocarb, carbaryl) lack PNMT activity entirely, making this a class‑level differentiation point.

PNMT Adrenaline biosynthesis Neurochemistry

Unique Phenylglycine Scaffold: Steric and Electronic Discrimination from Isomeric C16H15ClN2O3 Carbamates

Among compounds of formula C16H15ClN2O3, the target molecule is the only one that contains a phenylglycine core with a secondary amine linking the 2‑chlorophenyl ring. In contrast, ethyl {4-[(3-chlorobenzoyl)amino]phenyl}carbamate and methyl {4'‑chloro‑3'-[(methylamino)carbonyl]biphenyl‑4‑yl}carbamate feature amide or biphenyl linkages that alter the spatial relationship between the chlorophenyl and carbamate motifs . This topological distinction is expected to affect both enzyme active‑site complementarity and metabolic stability.

Scaffold diversity Structure–activity relationship Carbamate library design

Physicochemical Differentiation: ClogP and Hydrogen‑Bonding Capacity Separate the Title Compound from Carisbamate and Simple Phenyl Carbamates

Calculated properties (ClogP ≈ 3.2, topological polar surface area ≈ 67 Ų, two hydrogen‑bond donors) position the title compound in a favorable CNS drug‑like space compared to carisbamate (ClogP ≈ 0.8, one H‑bond donor) and the less lipophilic 2‑chlorophenyl methylcarbamate (ClogP ≈ 2.1) . The additional phenyl ring and carbonyl group increase lipophilicity while maintaining acceptable polarity, a profile that may enhance blood–brain barrier penetration relative to simpler carbamates.

Physicochemical properties Drug-likeness CNS penetration prediction

Methyl {1-[(2-chlorophenyl)amino]-2-oxo-2-phenylethyl}carbamate: Evidence‑Backed Procurement Scenarios


Target‑Based Screening for Novel MAO‑A Modulators

Investigators seeking reversible, active‑site‑directed MAO‑A inhibitors can employ this compound as a validated hit‑finding scaffold. The documented competitive inhibition mode (Section 3, Item 1) supports its use in biochemical and cellular MAO‑A assays, where simple carbamates such as CPMC would be inactive. Procurement enables direct benchmarking against established MAO‑A ligands such as clorgyline and moclobemide, filling a structural gap in current screening libraries.

Chemical‑Biology Tools for Adrenergic Pathway Elucidation

The compound's rare PNMT‑inhibitory profile (Section 3, Item 2) qualifies it as a starting point for developing chemical probes that dissect the role of adrenaline biosynthesis in stress, hypertension, and metabolic disorders. It addresses a target space that is underserved by commercial carbamate collections, where generic PNMT activity is essentially absent.

Carbamate SAR Library Expansion for Serine Hydrolase Profiling

The unique phenylglycine scaffold (Section 3, Item 3) offers a distinct chemotype for activity‑based protein‑profiling studies of serine hydrolases. Its structural divergence from amide‑linked or biphenyl carbamates allows researchers to probe how scaffold topology influences enzyme selectivity and covalent engagement, thereby accelerating the identification of subtype‑selective inhibitors.

CNS Drug‑Discovery Programs Requiring Balanced Lipophilicity

With a ClogP of approximately 3.2 and two hydrogen‑bond donors (Section 3, Item 4), the compound resides in a physicochemical window that is often associated with favorable CNS exposure. This profile makes it a superior choice over more polar carbamates like carisbamate for projects targeting intracerebral enzymes or receptors, where passive permeability and brain partitioning are critical.

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